![molecular formula C26H19N3O B3614786 2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone](/img/structure/B3614786.png)
2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone
Overview
Description
2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone, also known as DPTEN, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTEN belongs to the class of triazole-based compounds, which have been extensively studied for their various biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory activity. It has also been shown to modulate the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders. However, one of the limitations of this compound is its poor solubility, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
Scientific Research Applications
2-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)-1-(2-naphthyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(3,5-diphenyl-1,2,4-triazol-4-yl)-1-naphthalen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O/c30-24(23-16-15-19-9-7-8-14-22(19)17-23)18-29-25(20-10-3-1-4-11-20)27-28-26(29)21-12-5-2-6-13-21/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSVOTQEKJZUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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